

An In-depth Technical Guide to the Physical Properties of 2-Ethylbiphenyl

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Compound of Interest

Compound Name: **1-Ethyl-2-phenylbenzene**

Cat. No.: **B1583065**

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This guide provides a comprehensive overview of the fundamental physical and chemical properties of 2-Ethylbiphenyl. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights to facilitate its application in a laboratory and research setting.

Introduction

2-Ethylbiphenyl, also known as **1-ethyl-2-phenylbenzene**, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄.^[1] Its molecular structure, consisting of a biphenyl backbone with an ethyl group substituent at the ortho position, imparts specific physical and chemical characteristics that are critical for its use in various scientific applications. Understanding these properties is paramount for its proper handling, characterization, and utilization in synthetic chemistry and materials science.

Molecular and Chemical Identity

A clear identification of 2-Ethylbiphenyl is the first step in its scientific application. The following table summarizes its key identifiers.

Identifier	Value	Source
Chemical Name	2-Ethylbiphenyl	[2]
Synonyms	1-Ethyl-2-phenylbenzene, o-Ethylbiphenyl	[2] [3]
CAS Registry Number	1812-51-7	[1] [2]
Molecular Formula	C14H14	[1] [2] [3]
Molecular Weight	182.261 g/mol	[2] [3]
InChIKey	DLMYHUARHITGIJ-UHFFFAOYSA-N	[1]
SMILES	CCC1=CC=CC=C1C2=CC=C2	[1]

Core Physical Properties

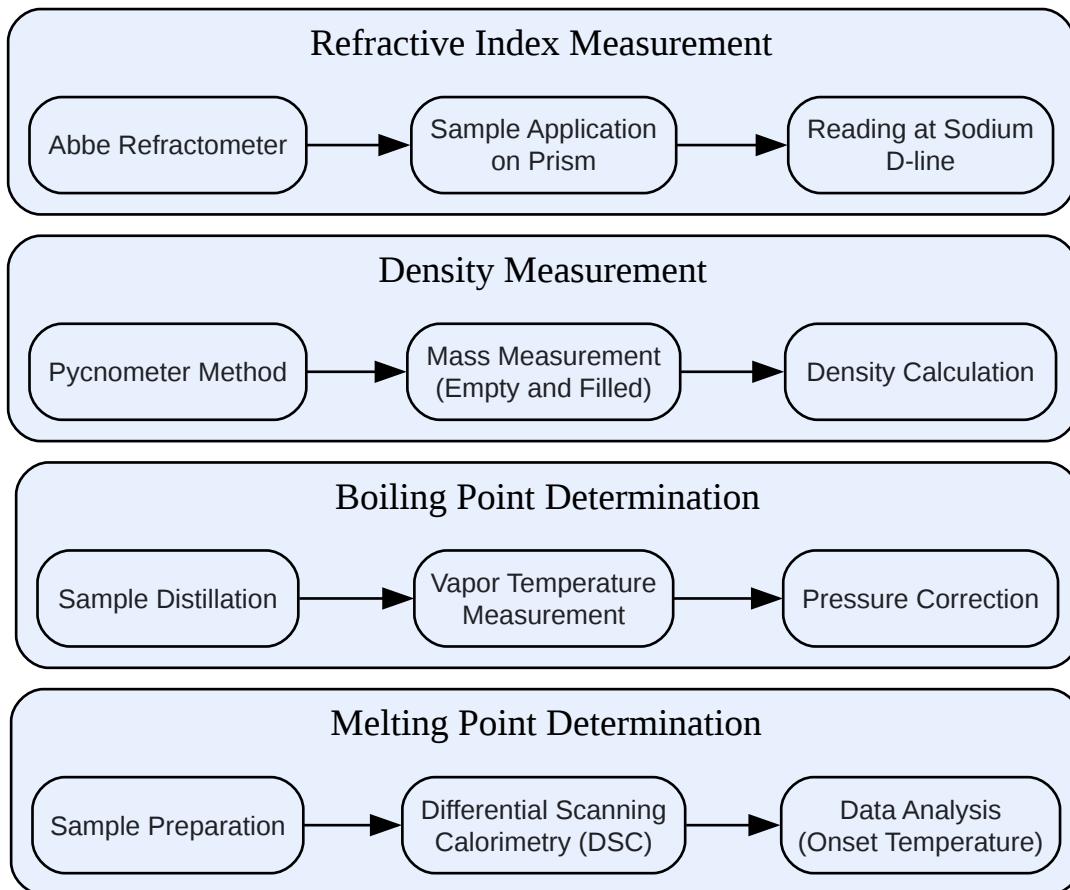
The physical state and behavior of 2-Ethylbiphenyl under various conditions are dictated by its core physical properties. These values are essential for predicting its behavior in reactions, separations, and formulations.

Physical Property	Value	Source
Melting Point	-6 °C	[1]
Boiling Point	298.5 °C at 760 mmHg	[3]
Density	0.971 g/cm³	[3]
Refractive Index (nD)	1.557	[3]
Flash Point	136.9 °C	[3]
Vapor Pressure	0.00224 mmHg at 25 °C	[3]

Experimental Determination of Physical Properties: A Methodological Overview

Accurate determination of these physical properties is crucial for quality control and research purposes. The following outlines standard experimental protocols.

Workflow for Determining Key Physical Properties



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Caption: Standard experimental workflows for determining the physical properties of 2-Ethylbiphenyl.

Step-by-Step Protocols:

- Melting Point Determination (DSC):
 - A small, accurately weighed sample of 2-Ethylbiphenyl is hermetically sealed in an aluminum pan.

- The sample pan and a reference pan are placed in the Differential Scanning Calorimeter (DSC) cell.
- The temperature is ramped at a controlled rate (e.g., 10 °C/min).
- The heat flow to the sample is measured as a function of temperature.
- The melting point is determined as the onset temperature of the endothermic melting peak. The causality behind this choice is that the onset represents the beginning of the phase transition, providing a more reproducible value than the peak maximum.

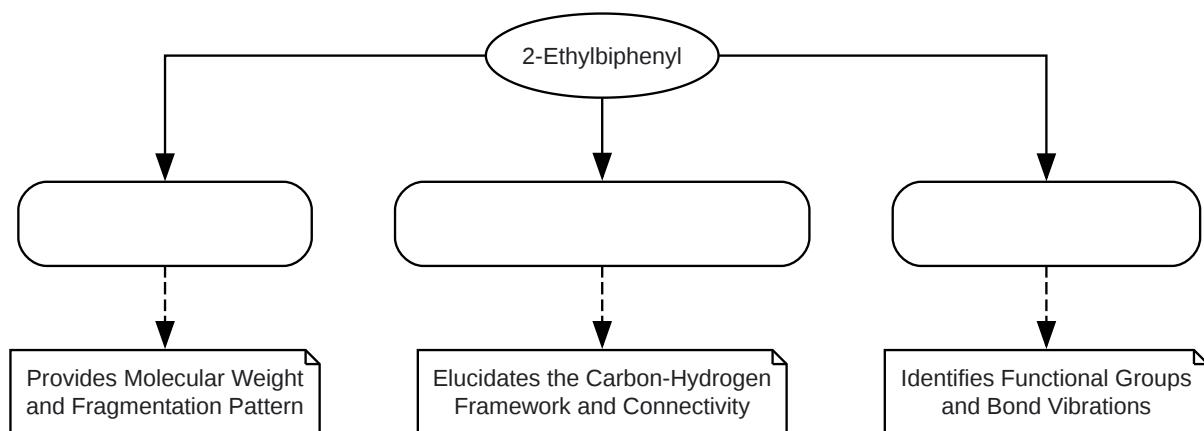
- Boiling Point Determination:
 - A sample of 2-Ethylbiphenyl is placed in a distillation flask.
 - The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.
 - The atmospheric pressure is recorded.
 - The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation. This correction is crucial as boiling point is highly dependent on ambient pressure.
- Density Measurement (Pycnometer Method):
 - The mass of a clean, dry pycnometer is accurately determined.
 - The pycnometer is filled with 2-Ethylbiphenyl, ensuring no air bubbles are present.
 - The mass of the filled pycnometer is measured.
 - The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).
 - The density of 2-Ethylbiphenyl is calculated by dividing the mass of the sample by its volume. This method provides high accuracy due to the precise volume determination.

- Refractive Index Measurement (Abbe Refractometer):
 - A few drops of 2-Ethylbiphenyl are placed on the prism of an Abbe refractometer.
 - The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs.
 - The refractive index is read directly from the instrument's scale.
 - The temperature is controlled and recorded, as refractive index is temperature-dependent. The standard is typically the sodium D-line (589 nm).

Spectroscopic Profile

The spectroscopic data of 2-Ethylbiphenyl provides a unique fingerprint for its identification and structural elucidation. The National Institute of Standards and Technology (NIST) provides access to mass spectrum and UV/Visible spectrum data for 2-Ethylbiphenyl.^{[2][4]} PubChem also serves as a valuable resource for accessing various spectral information.^[5]

Key Spectroscopic Techniques and Their Utility



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Caption: Key spectroscopic techniques for the characterization of 2-Ethylbiphenyl.

- Mass Spectrometry (MS): The mass spectrum of 2-Ethylbiphenyl would show a molecular ion peak corresponding to its molecular weight (182.26 g/mol). The fragmentation pattern would be characteristic of an ethyl-substituted biphenyl, with potential fragments arising from the loss of the ethyl group or cleavage of the biphenyl linkage.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on the two phenyl rings and the protons of the ethyl group. The aromatic region would show complex multiplets due to the ortho-substitution. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them.
 - ^{13}C NMR: The carbon NMR spectrum would show a set of signals for the aromatic carbons, with the number of signals depending on the symmetry of the molecule, and two signals for the ethyl group carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings and the alkyl group. Aromatic C=C stretching vibrations would also be prominent. The absence of strong absorptions for functional groups like hydroxyl or carbonyl would confirm the hydrocarbon nature of the molecule.

Solubility Profile

As a nonpolar aromatic hydrocarbon, 2-Ethylbiphenyl is expected to be insoluble in water but soluble in common organic solvents such as ethanol, ether, benzene, and carbon tetrachloride. [6][7] This property is a direct consequence of the "like dissolves like" principle, where nonpolar solutes dissolve in nonpolar solvents.

Safety and Handling

While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, some general safety precautions for 2-Ethylbiphenyl are warranted. It is advisable to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of contact, wash the affected area with plenty of soap and water.[10]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 2-Ethylbiphenyl. The data and experimental methodologies presented herein are intended to provide researchers and scientists with the necessary information for the safe and effective use of this compound in their work. A thorough understanding of these fundamental properties is the bedrock of successful scientific inquiry and development.

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